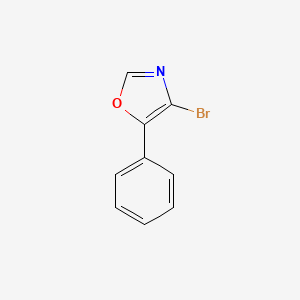
8-Brom-2-fluor-1,5-Naphthyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-fluoro-1,5-naphthyridine is a heterocyclic compound characterized by the presence of bromine and fluorine atoms attached to a naphthyridine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Bromo-2-fluoro-1,5-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, derivatives of 8-Bromo-2-fluoro-1,5-naphthyridine are investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials.
Wirkmechanismus
Target of Action
1,5-Naphthyridines, the class of compounds to which 8-Bromo-2-fluoro-1,5-naphthyridine belongs, have been found to exhibit a variety of biological activities . .
Mode of Action
The mode of action of 1,5-naphthyridines often involves their reactivity with electrophilic or nucleophilic reagents . For instance, alkyl halides can react with 1,5-naphthyridines to furnish N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates . .
Biochemical Pathways
1,5-Naphthyridines can act as ligands coordinating to metal ions, such as Pd(II), forming complexes . This suggests that 8-Bromo-2-fluoro-1,5-naphthyridine could potentially interact with metal ions in biochemical pathways.
Pharmacokinetics
It is noted that the compound has a high gi absorption and is bbb permeant .
Action Environment
The compound is stored in an inert atmosphere at 2-8°C , suggesting that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric composition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-fluoro-1,5-naphthyridine typically involves multi-step processes starting from commercially available precursors. One common method includes the bromination of 2-fluoro-1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 8-Bromo-2-fluoro-1,5-naphthyridine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration.
Types of Reactions:
Substitution Reactions: 8-Bromo-2-fluoro-1,5-naphthyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield naphthyridine oxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, facilitated by palladium catalysts, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, hydrogen peroxide; in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate; in solvents such as toluene or ethanol.
Major Products: The major products of these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1,5-naphthyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-1,5-naphthyridine: Lacks the fluorine atom, which affects its electronic properties and reactivity.
1,5-Naphthyridine: The parent compound without any substituents, used as a reference for studying the effects of bromine and fluorine substitution.
Uniqueness: 8-Bromo-2-fluoro-1,5-naphthyridine is unique due to the combined presence of bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
8-bromo-2-fluoro-1,5-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJLCBJPUTZONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432322-85-4 |
Source


|
| Record name | 8-bromo-2-fluoro-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
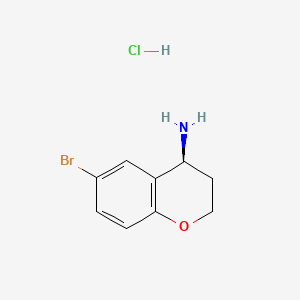

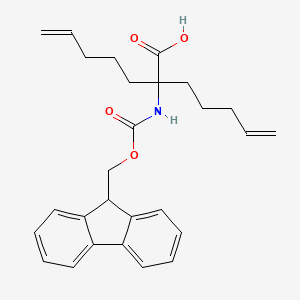


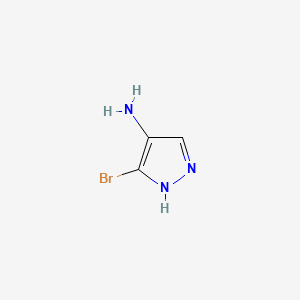
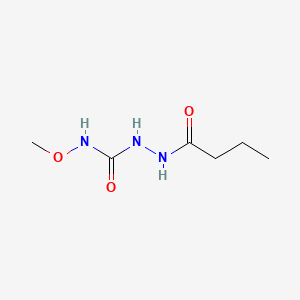
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
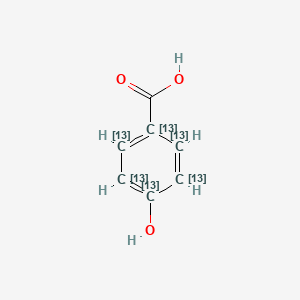
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)



